![molecular formula C22H25N3OS B2364781 1-[4-(4,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one CAS No. 897485-67-5](/img/structure/B2364781.png)

1-[4-(4,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

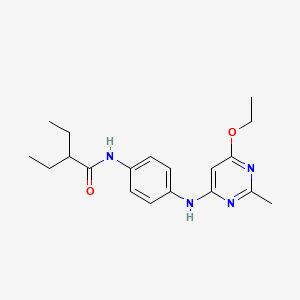

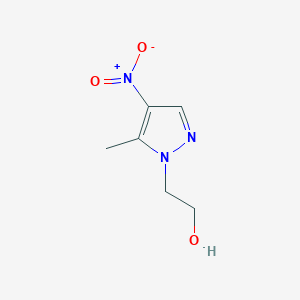

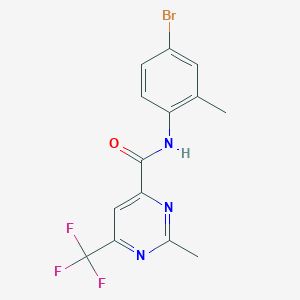

“1-[4-(4,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one” is a compound with the molecular formula C18H18N4O4S . It is a derivative of benzothiazole, which is a bicyclic heterocycle with fused benzene and thiazole rings . Benzothiazoles are known for their high biological and pharmacological activity .

Synthesis Analysis

The synthesis of benzothiazole derivatives, including “1-[4-(4,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one”, can be achieved through various methods. These methods can be divided into conventional multistep processes and one-pot, atom economy procedures . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis .

Molecular Structure Analysis

The molecular structure of “1-[4-(4,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one” can be represented by the IUPAC name [4- (4,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]- (5-nitrofuran-2-yl)methanone . The InChI representation of the molecule is InChI=1S/C18H18N4O4S/c1-11-3-4-12 (2)16-15 (11)19-18 (27-16)21-9-7-20 (8-10-21)17 (23)13-5-6-14 (26-13)22 (24)25/h3-6H,7-10H2,1-2H3 .

Chemical Reactions Analysis

Benzothiazoles, including “1-[4-(4,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one”, can undergo a variety of chemical reactions. The reactions of 2-amino- and 2-mercaptothiazole derivatives provide a powerful, modern tools for the design of a wide variety of aromatic azoles .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 386.4 g/mol . It has a computed XLogP3-AA value of 4.1, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 7 hydrogen bond acceptors . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 386.10487624 g/mol . The topological polar surface area of the compound is 124 Ų . The heavy atom count of the compound is 27 .

Applications De Recherche Scientifique

Antibacterial and Biofilm Inhibitory Properties

Compounds related to 1-[4-(4,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one demonstrate promising antibacterial efficacies. For instance, specific derivatives have shown effective inhibition against strains like E. coli, S. aureus, and S. mutans, with notable biofilm inhibition activities, surpassing even the standard Ciprofloxacin in effectiveness. These properties suggest potential applications in combating bacterial infections and biofilm-associated diseases (Mekky & Sanad, 2020).

Anticancer Potential

Studies have indicated that certain derivatives of this compound possess significant anticancer activities. Research on a variety of cancer cell lines, including those for breast cancer, leukemia, and melanoma, has shown promising results. Derivatives with a piperazine substituent have been identified as particularly effective, highlighting their potential use in developing new anticancer therapies (Turov, 2020).

Anticholinesterase Activities

Some benzothiazole derivatives with piperazine moieties have been synthesized and shown potential as anticholinesterase agents. This suggests their possible application in treating diseases like Alzheimer’s, where cholinesterase inhibitors are commonly used (Mohsen et al., 2014).

Anti-HIV and Antiproliferative Effects

Several derivatives of 1-[4-(4,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one have been explored for their potential anti-HIV and antiproliferative activities. Although no significant activity against HIV has been reported, some compounds have demonstrated notable effects on human tumor-derived cell lines, suggesting their potential use in cancer treatment (Al-Soud et al., 2010).

Orientations Futures

Benzothiazoles, including “1-[4-(4,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one”, are of great interest for researchers for drug design due to their high biological and pharmacological activity . The development of effective and ecologically friendly alternative reactions based on commercially available reagents and the principles of green chemistry is a promising direction for future research .

Propriétés

IUPAC Name |

1-[4-(4,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3OS/c1-16-8-9-17(2)21-20(16)23-22(27-21)25-14-12-24(13-15-25)19(26)11-10-18-6-4-3-5-7-18/h3-9H,10-15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRYYMUBXNHIWPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)C)SC(=N2)N3CCN(CC3)C(=O)CCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(4,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-fluoro-3-(4-fluorobenzyl)-5-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2364700.png)

![3-Phenylbicyclo[1.1.1]pentan-1-amine](/img/structure/B2364701.png)

![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide](/img/structure/B2364709.png)

![1-(3-fluoro-4-methylphenyl)-2-(furan-2-yl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2364711.png)

![N-[1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]-1,3-thiazole-4-carboxamide](/img/structure/B2364717.png)

![4-oxo-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2364718.png)

![1-(2-methoxyphenyl)-5-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2364719.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(2,6-difluorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2364721.png)